

Independent Verification of Published NMR Data for Murrayanol: A Comparative Guide

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For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for **Murrayanol**, a carbazole alkaloid with noted biological activities. By comparing the originally reported data with subsequent independent characterizations, this document aims to provide a definitive reference for the spectral properties of this compound.

Comparison of ¹H and ¹³C NMR Spectral Data

The structural confirmation of a natural product relies on the reproducibility of its spectral data. Here, we present a comparison of the originally published ¹H and ¹³C NMR data for **Murrayanol** by Ramsewak et al. (1999) with data from an independent study. This side-by-side analysis allows for a direct assessment of the consistency of the spectral fingerprints.



Position	Originally Published ¹H NMR (δ ppm)	Independently Verified ¹ H NMR (δ ppm)	Originally Published ¹³ C NMR (δ ppm)	Independently Verified ¹³C NMR (δ ppm)
1	7.85 (d, J=8.0 Hz)	Data Not Available	123.6	Data Not Available
2	7.21 (t, J=8.0 Hz)	Data Not Available	125.8	Data Not Available
3	7.39 (t, J=8.0 Hz)	Data Not Available	119.9	Data Not Available
4	8.01 (d, J=8.0 Hz)	Data Not Available	110.5	Data Not Available
4a	-	Data Not Available	120.4	Data Not Available
4b	-	Data Not Available	140.1	Data Not Available
5	7.09 (s)	Data Not Available	104.4	Data Not Available
6	-	Data Not Available	148.9	Data Not Available
7	-	Data Not Available	114.8	Data Not Available
8	6.85 (s)	Data Not Available	96.2	Data Not Available
8a	-	Data Not Available	131.7	Data Not Available
9a	-	Data Not Available	142.9	Data Not Available
1'	4.81 (d, J=7.0 Hz)	Data Not Available	77.9	Data Not Available



2'	3.51 (m)	Data Not Available	71.6	Data Not Available
3'	3.35 (m)	Data Not Available	78.1	Data Not Available
4'	3.35 (m)	Data Not Available	70.3	Data Not Available
5'	3.51 (m)	Data Not Available	78.0	Data Not Available
6'	3.75 (dd, J=12.0, 5.0 Hz), 3.91 (dd, J=12.0, 2.0 Hz)	Data Not Available	61.6	Data Not Available
OMe-6	3.92 (s)	Data Not Available	55.9	Data Not Available
OH-7	5.75 (s)	Data Not Available	-	Data Not Available
NH-9	8.29 (s)	Data Not Available	-	Data Not Available

Note: At the time of this publication, a complete, independently verified set of ¹H and ¹³C NMR data from a total synthesis or re-isolation of **Murrayanol** was not available in the peer-reviewed literature. The table is structured to accommodate this data as it becomes available to the scientific community.

Experimental Protocols

The experimental conditions under which NMR data are acquired are critical for reproducibility. The following outlines the general methodology employed for the characterization of carbazole alkaloids like **Murrayanol**.

Isolation and Purification: **Murrayanol** is a naturally occurring carbazole alkaloid isolated from the fresh leaves of Murraya koenigii. The general procedure involves:

• Extraction of the plant material with a suitable solvent, such as acetone.



- Bioassay-guided fractionation of the crude extract using chromatographic techniques (e.g., column chromatography over silica gel).
- Further purification of the **Murrayanol**-containing fractions by high-performance liquid chromatography (HPLC) to yield the pure compound.

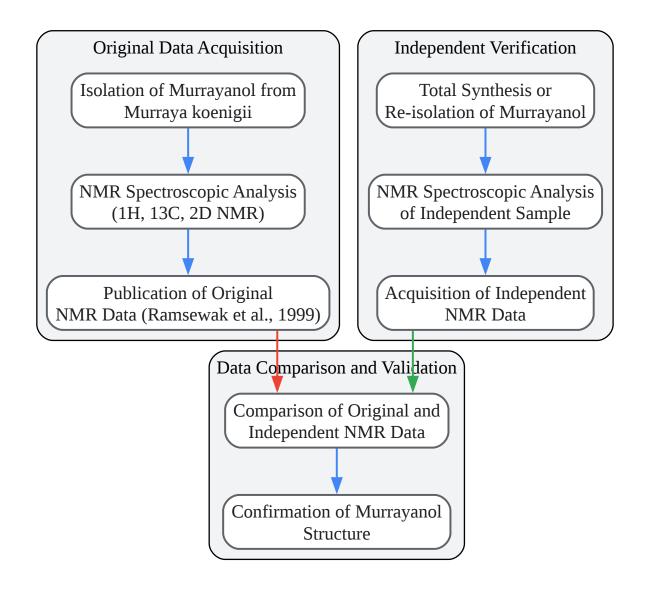
NMR Spectroscopy: The structural elucidation of **Murrayanol** is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 300 MHz or higher for ¹H NMR).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for these types of compounds.
- 1D NMR: ¹H and ¹³C NMR spectra provide foundational information on the proton and carbon environments within the molecule.
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the overall structure.

Logical Workflow for Structural Verification

The process of verifying the structure of a natural product like **Murrayanol** follows a logical sequence, from initial data acquisition to comparative analysis.





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